molecular formula C14H30O2 B1677598 1,2-Tetradecanediol CAS No. 21129-09-9

1,2-Tetradecanediol

Cat. No.: B1677598
CAS No.: 21129-09-9
M. Wt: 230.39 g/mol
InChI Key: DWANEFRJKWXRSG-UHFFFAOYSA-N
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Description

1,2-Tetradecanediol is an organic compound with the molecular formula C14H30O2 It is a type of glycol, specifically a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atomsIt is typically a colorless or pale yellow liquid that is soluble in organic solvents such as ethanol and acetone .

Mechanism of Action

1,2-Tetradecanediol, also known as Tetradecane-1,2-diol, is an organic compound with the molecular formula C14H30O2 . The compound is a type of glycol, which is a class of organic compounds that contain two hydroxy functional groups .

Pharmacokinetics

Its solubility in organic solvents such as ethanol and acetone suggests that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its melting point is 67°C , suggesting that it is stable at room temperature but may degrade at higher temperatures.

Preparation Methods

1,2-Tetradecanediol is commonly synthesized through the hydroxylation of the corresponding alkene. The process involves the addition of hydroxyl groups to the double bond of tetradecene. This reaction can be catalyzed by various agents, including osmium tetroxide or potassium permanganate, under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydroxylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets the required specifications .

Chemical Reactions Analysis

1,2-Tetradecanediol undergoes several types of chemical reactions, including:

Major Products:

Scientific Research Applications

1,2-Tetradecanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2-Tetradecanediol can be compared to other similar diols, such as:

    1,2-Dodecanediol: A shorter chain diol with similar properties but different solubility and reactivity due to its shorter carbon chain.

    1,2-Hexadecanediol: A longer chain diol with higher melting and boiling points, used in similar applications but with different physical properties.

    1,2-Decanediol: Another shorter chain diol, often used in antimicrobial formulations .

Uniqueness: this compound’s unique combination of chain length and hydroxyl group positioning makes it particularly useful in applications requiring specific solubility and reactivity profiles. Its balance of hydrophilic and hydrophobic properties allows it to function effectively in diverse environments .

Properties

IUPAC Name

tetradecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWANEFRJKWXRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021933
Record name Tetradecane-1,2-diol
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Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21129-09-9
Record name 1,2-Tetradecanediol
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Record name Myristyl glycol
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Record name 1,2-Tetradecanediol
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Record name Tetradecane-1,2-diol
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Record name Tetradecane-1,2-diol
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Record name MYRISTYL GLYCOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1,2-Tetradecanediol in the presented research?

A: this compound is primarily employed as a reducing agent and stabilizing ligand in the synthesis of nanoparticles. For instance, it facilitates the formation of spherical and cubic iron oxide nanoparticles by reducing iron (III) acetylacetonate []. It is also utilized in the preparation of gold nanoparticles, influencing their size and morphology [].

Q2: Does this compound play a role in surface modification?

A: Yes, this compound can be grafted onto the surface of materials like kaolinite. This modification enhances the material's organophilic properties, making it suitable for applications like electrochemical detection of organic pesticides [].

Q3: Has this compound been explored for biological applications?

A: Yes, research indicates that this compound derivatives, specifically diamines and amino alcohols synthesized from it, have shown antitubercular activity against Mycobacterium tuberculosis [].

Q4: Can you elaborate on the role of this compound in nanoparticle synthesis?

A: this compound acts as both a reducing agent and a capping ligand. As a reducing agent, it facilitates the reduction of metal precursors, like iron (III) acetylacetonate, into their respective metal or metal oxide nanoparticles []. As a capping ligand, it adsorbs onto the nanoparticle surface, controlling their growth and preventing aggregation [, ].

Q5: How does the chain length of this compound influence nanoparticle synthesis?

A: The chain length of this compound plays a crucial role in determining the final morphology of the nanoparticles. For example, using this compound during the synthesis of iron oxide nanoparticles resulted in cubic nanoparticles, while a similar process using 1,2-dodecanediol yielded spherical nanoparticles [].

Q6: Are there any studies investigating the potential toxicity of this compound-modified nanoparticles?

A: Yes, research has been conducted to assess the biocompatibility of magnetite nanoparticles synthesized using this compound as a capping ligand. The study examined the cytotoxicity of these nanoparticles on human hepatoma cell lines and immortalized normal human liver cell lines [].

Q7: What analytical techniques are commonly used to characterize materials synthesized with this compound?

A: Several techniques are employed, including X-ray diffraction (XRD) [, , , ], transmission electron microscopy (TEM) [, , ], infrared spectroscopy (IR) [], and vibrating sample magnetometry (VSM) [, , ] to examine the structural, morphological, and magnetic properties of the synthesized materials.

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